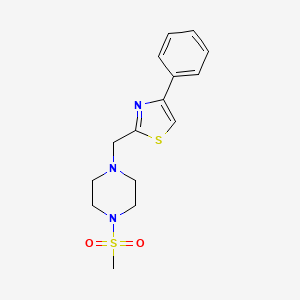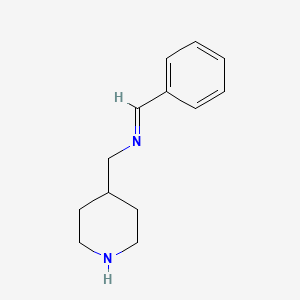
N-Benzylidène(pipéridin-4-yl)méthanamine
Vue d'ensemble
Description
N-Benzylidene(piperidin-4-yl)methanamine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the piperidine ring. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
Chemistry: N-Benzylidene(piperidin-4-yl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways.
Medicine: N-Benzylidene(piperidin-4-yl)methanamine has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. It has been investigated for its activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also utilized in the development of new catalysts for chemical reactions.
Mécanisme D'action
Target of Action
Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .
Mode of Action
In the context of PROTACs, these compounds typically work by binding to both a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein .
Biochemical Pathways
As a component of PROTACs, it could potentially influence a variety of pathways depending on the target protein being degraded .
Result of Action
In the context of PROTACs, the result would be the degradation of the target protein .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as N-substituted piperidin-4-yl-methanamine derivatives, have been investigated for their interactions with the CXCR4 binding site .
Cellular Effects
Related compounds have been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Molecular Mechanism
Related compounds have been shown to interact with the CXCR4 binding site .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene(piperidin-4-yl)methanamine typically involves the condensation reaction between benzaldehyde and piperidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzylidene(piperidin-4-yl)methanamine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzylidene(piperidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to N-benzylpiperidine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N-Benzylidene(piperidin-4-yl)methanamine can participate in nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: N-benzylpiperidine.
Substitution: Various substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
N-Benzylidene(piperidin-4-yl)amine: Similar structure but lacks the methanamine group.
N-Benzylidene(piperidin-4-yl)methanol: Contains a hydroxyl group instead of the methanamine group.
N-Benzylidene(piperidin-4-yl)acetamide: Contains an acetamide group instead of the methanamine group.
Uniqueness: N-Benzylidene(piperidin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis. Additionally, the methanamine group may contribute to the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
1-phenyl-N-(piperidin-4-ylmethyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,10,13-14H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYCRQJZOXMPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2522825.png)
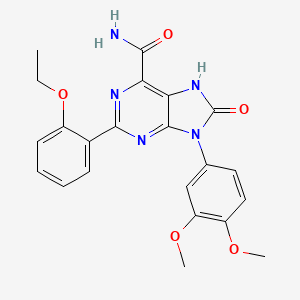
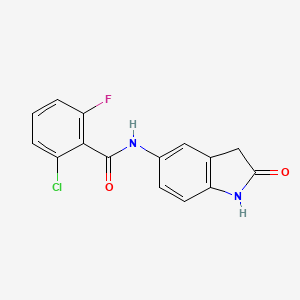
![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)
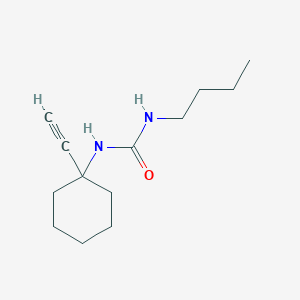
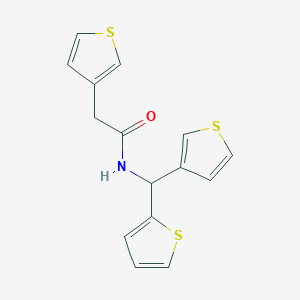
![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)
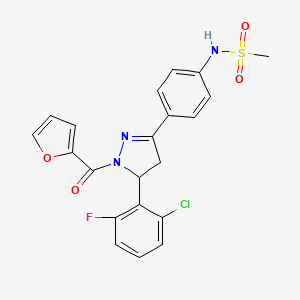
![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)
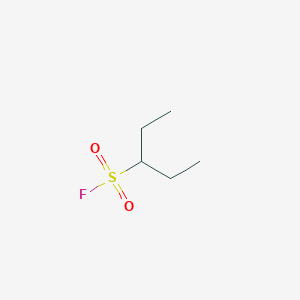
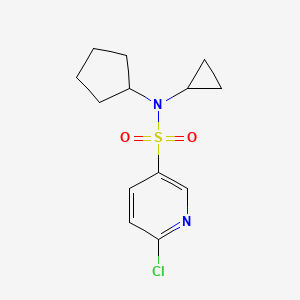
![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2522844.png)
![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)
